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Compound of Interest

5-Chloro-1,2,3,4-
Compound Name: o _
tetrahydroquinoline hydrochloride

Cat. No.: B1398506

An In-Depth Technical Guide to the Molecular Weight and Physicochemical Characterization of
5-Chloro-1,2,3,4-tetrahydroquinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of 5-Chloro-1,2,3,4-
tetrahydroquinoline hydrochloride, focusing on its molecular weight as a cornerstone of its
chemical identity. Moving beyond a simple numerical value, this document elucidates the
methodology for calculating and experimentally verifying this critical parameter. It details the
significance of the compound's structural features—the tetrahydroquinoline scaffold, the 5-
chloro substituent, and the hydrochloride salt form—in the context of medicinal chemistry and
drug development. Authored from the perspective of a Senior Application Scientist, this guide
integrates theoretical principles with practical experimental workflows, offering valuable insights
for researchers engaged in synthesis, characterization, and application of this important
chemical entity.

Introduction to 5-Chloro-1,2,3,4-tetrahydroquinoline
Hydrochloride
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The tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming
the core of numerous natural products and pharmacologically active agents.[1][2] Its rigid,
bicyclic framework is a versatile template for designing molecules that interact with a wide array
of biological targets. Derivatives of 1,2,3,4-tetrahydroquinoline have demonstrated a
remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, anti-
parasitic, and anti-HIV properties.[1]

Significance of Structural Features

o 5-Chloro Substituent: The introduction of a chlorine atom at the 5-position of the aromatic
ring significantly influences the molecule's electronic properties and lipophilicity (LogP). This
halogenation can enhance binding affinity to target proteins through halogen bonding, modify
metabolic stability, and alter the compound's overall pharmacokinetic profile.

e Hydrochloride Salt Form: The free base of 5-Chloro-1,2,3,4-tetrahydroquinoline is a
secondary amine. Conversion to its hydrochloride salt (HCI) is a standard practice in
pharmaceutical development. This transformation is primarily done to improve the
compound's aqueous solubility, crystallinity, and stability, which are critical attributes for
handling, formulation, and bioavailability. The presence of the hydrochloride is integral to the
overall molecular weight.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its
application in any research or development setting. The molecular weight, in particular, is a
definitive characteristic derived directly from its atomic composition.

Molecular Structure and Formula

The compound is composed of the 5-Chloro-1,2,3,4-tetrahydroquinoline base protonated by
hydrochloric acid. This results in a molecular formula of CoH11CI2N.[3][4][5]

e SMILES:CI.CIC1=C2C(=CC=C1)NCCC2[3]

e INChl:InChl=1S/C9H10CIN.CIH/c10-8-4-1-5-9-7(8)3-2-6-11-9;/h1,4-5,11H,2-3,6H2;1H

Calculation of Molecular Weight
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The molecular weight is the sum of the atomic weights of all atoms in the molecular formula
(CoH11CI2N). The slight variation in reported values (204.09 vs. 204.10) stems from using
slightly different atomic mass values.[3][4] A detailed calculation using standard atomic weights
provides clarity.

Atomic Weight ( Total Weight (
Element Count

g/mol ) g/mol )
Carbon (C) 9 12.011 108.099
Hydrogen (H) 11 1.008 11.088
Chlorine (CI) 2 35.453 70.906
Nitrogen (N) 1 14.007 14.007
Total 204.100

The calculated molecular weight of 5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is
204.10 g/mol .

E ¢ Physicochemical

Property Value Reference(s)
CAS Number 90562-33-7 [3][41[5]
Molecular Formula CoH11CI2N [31[41[5]
Molecular Weight 204.10 g/mol [31[5]
Appearance Light brown to brown solid [4]

Topological Polar Surface Area

12.03 A2 (3]
(TPSA)

» Inert atmosphere, Room
Storage Conditions [41[5]
Temperature
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Experimental Determination and Verification of
Molecular Weight

While theoretical calculation provides a precise molecular weight, experimental verification is a
cornerstone of chemical characterization, ensuring sample identity and purity.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a
compound. For a molecule like this, Electrospray lonization (ESI) in positive ion mode is the
preferred method.

Causality of Method Choice: ESI is a soft ionization technique that minimizes fragmentation,
allowing for the clear observation of the molecular ion. Positive mode is chosen because the
nitrogen atom in the tetrahydroquinoline ring is readily protonated.

Expected Observation: In an ESI-MS spectrum, the primary observation will not be the full
hydrochloride salt mass (204.10 Da). Instead, the analysis will detect the protonated free base,
[M+H]*.

e Free Base (CoH10CIN) Mass: 167.64 g/mol
e Expected [M+H]* lon: 168.65 m/z

The characteristic isotopic pattern of chlorine (3°Cl and 37Cl in an approximate 3:1 ratio) would
also be observed, providing unambiguous confirmation of the presence of a chlorine atom.

Protocol 3.1: Molecular Weight Verification by ESI-MS

o Sample Preparation: Dissolve ~1 mg of 5-Chloro-1,2,3,4-tetrahydroquinoline
hydrochloride in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1 v/v) to
create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 pg/mL. The
choice of solvent ensures complete dissolution and compatibility with the ESI source.

 Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
calibrated according to the manufacturer's protocol.
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e Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 pL/min.
Direct infusion is sufficient for a pure sample and provides a stable signal.

o MS Parameters (Positive lon Mode):

o

Capillary Voltage: 3.5 - 4.5 kV

[¢]

Source Temperature: 100 - 150 °C

[¢]

Desolvation Gas Flow (N2): 500 - 800 L/hr

[e]

Mass Range: 50 - 500 m/z

o Data Analysis: Acquire the spectrum and identify the peak corresponding to the [M+H]* ion.
Verify its m/z value against the calculated exact mass and confirm the isotopic pattern for a
monochlorinated species.

Structural Confirmation by NMR Spectroscopy

While NMR does not directly measure molecular weight, it provides unequivocal structural
confirmation. By verifying the presence and connectivity of all protons and carbons, NMR
validates the molecular formula, which in turn validates the calculated molecular weight.
Spectroscopic data for this compound, including *H NMR and 2C NMR, are available for
reference.[6]

Workflow for Physicochemical Characterization

The following diagram illustrates the logical workflow for the complete characterization of a new
batch of the compound, where molecular weight verification is a key step.
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Caption: Workflow for the analytical verification of 5-Chloro-1,2,3,4-tetrahydroquinoline HCI.

Synthesis and Handling Considerations
Synthetic Overview

The 1,2,3,4-tetrahydroquinoline core is typically synthesized through the hydrogenation of the
corresponding quinoline derivative. Other advanced methods involve domino reactions,
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reductive aminations, or metal-catalyzed cyclizations.[7][8] The hydrochloride salt is
subsequently formed by treating a solution of the purified free base with a stoichiometric
amount of hydrochloric acid (often as a solution in ether or isopropanol), followed by
precipitation or crystallization of the salt.

Storage and Safety

As indicated by suppliers, 5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride should be
stored at room temperature under an inert atmosphere (e.g., nitrogen or argon).[3][4][5] This
precaution minimizes degradation from atmospheric moisture and oxygen. Standard safety
protocols for handling chemical irritants should be followed, including the use of gloves, safety
glasses, and a lab coat, as the compound may cause skin, eye, and respiratory irritation.[4]

Relevance in Research and Drug Development

The precise molecular weight of 5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is
critical for all quantitative aspects of its use.

» Stoichiometric Calculations: Accurate molar quantities are essential for reaction planning,
ensuring correct reagent ratios for the synthesis of more complex derivatives.

» Pharmacological Assays: Preparation of stock solutions with precise molar concentrations is
fundamental for obtaining reproducible and reliable data in in-vitro and in-vivo biological
screening.

e Regulatory Submission: Exact mass and molecular formula are non-negotiable data points
required for compound registration and inclusion in any regulatory filings.

The tetrahydroisoquinoline scaffold, a close structural relative of THQ, is also instrumental in
drug discovery, highlighting the importance of this class of heterocycles in developing
treatments for a range of conditions, including cardiovascular diseases and cancer.[9][10]
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Caption: Logical relationship between the compound's properties and its research applications.

Conclusion

The molecular weight of 5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is definitively
calculated as 204.10 g/mol based on its molecular formula, CosH11CI2N. This fundamental
parameter is the starting point for all quantitative applications of the compound in research and
development. Its experimental verification, primarily through mass spectrometry, is a critical
step in compound identification and quality control. As a substituted tetrahydroquinoline, this
compound represents a valuable building block for the synthesis of novel molecules with
potential therapeutic applications, underscoring the importance of a thorough understanding of
its core physicochemical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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